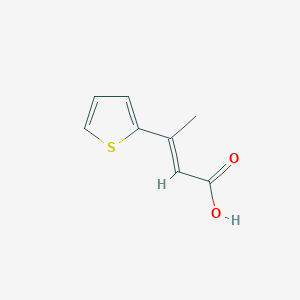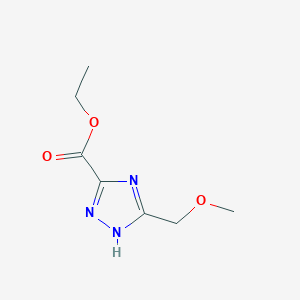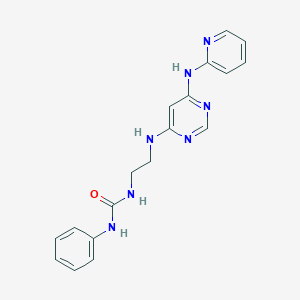
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea and related compounds has been explored in various contexts. For instance, Das et al. (2007) demonstrated the synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes and N-[(2-hydroxynaphthalen-1-yl)methyl]amides by reacting naphthalen-2-ol with arenecarboxaldehydes or alkanals, utilizing HClO4⋅SiO2 as a catalyst, showcasing the compound's potential in facilitating complex synthetic pathways (Das et al., 2007). Similarly, Phukan and Baruah (2016) studied conformational adjustments over synthons of urea and thiourea-based assemblies, shedding light on the structural behavior of such compounds in different chemical environments (Phukan & Baruah, 2016).
Catalytic Applications
Obregón-Mendoza et al. (2015) explored the facile preparation of 1,2-diols from chalcones, demonstrating the utility of related naphthalene compounds in catalyzing specific reactions and contributing to the development of new synthetic methodologies (Obregón-Mendoza et al., 2015).
Material Science and Polymerization
In the field of materials science, Mallakpour and Rafiee (2007) utilized a naphthalene derivative in the efficient synthesis of soluble poly(urea-urethane)s using ionic liquids and microwave irradiation, indicating the compound's significance in the development of new materials with potential applications in various industries (Mallakpour & Rafiee, 2007).
Sensing and Detection
Cho et al. (2003) developed a naphthalene urea derivative that acts as a selective fluorescent and chromogenic chemosensor for fluoride ions, highlighting the compound's applicability in the detection and sensing of specific ions in environmental and biological samples (Cho et al., 2003).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-(2-hydroxyethyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-10-9-19(14-8-11-24(22,23)12-14)17(21)18-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,20H,8-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMGFUJVOHDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CCO)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-(naphthalen-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)



![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/no-structure.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)



![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2441505.png)

